molecular formula C8H8BrF2N B2515411 3-bromo-N-(2,2-difluoroethyl)aniline CAS No. 1182778-26-2

3-bromo-N-(2,2-difluoroethyl)aniline

Cat. No.: B2515411
CAS No.: 1182778-26-2
M. Wt: 236.06
InChI Key: HUUZYYUZLUQEED-UHFFFAOYSA-N
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Description

3-bromo-N-(2,2-difluoroethyl)aniline is an organic compound with the molecular formula C8H8BrF2N and a molecular weight of 236.06 g/mol . It is characterized by the presence of a bromine atom at the 3-position of the aniline ring and a difluoroethyl group attached to the nitrogen atom. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,2-difluoroethyl)aniline typically involves the bromination of aniline derivatives followed by the introduction of the difluoroethyl group. One common method includes the bromination of aniline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 3-bromoaniline is then reacted with 2,2-difluoroethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,2-difluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-bromo-N-(2,2-difluoroethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,2-difluoroethyl)aniline involves its interaction with specific molecular targets. The bromine and difluoroethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(2,2-difluoroethyl)aniline is unique due to the presence of both bromine and difluoroethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-N-(2,2-difluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUZYYUZLUQEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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